molecular formula C8H5ClI2O2 B13688646 3,5-Diiodo-2-methoxybenzoyl chloride CAS No. 101495-51-6

3,5-Diiodo-2-methoxybenzoyl chloride

Cat. No.: B13688646
CAS No.: 101495-51-6
M. Wt: 422.38 g/mol
InChI Key: MEEPQFLKLBAWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClI₂O₂ and a molecular weight of 422.39 g/mol . It is an aromatic acyl chloride derivative, characterized by the presence of two iodine atoms and a methoxy group on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-2-methoxybenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The presence of iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-2-methoxybenzoyl chloride is unique due to the presence of two iodine atoms, which can significantly enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

CAS No.

101495-51-6

Molecular Formula

C8H5ClI2O2

Molecular Weight

422.38 g/mol

IUPAC Name

3,5-diiodo-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3

InChI Key

MEEPQFLKLBAWHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)I)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.